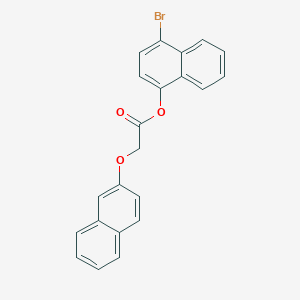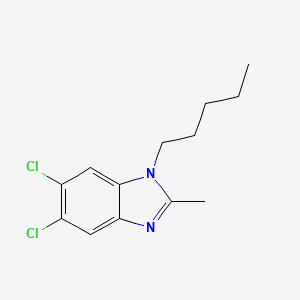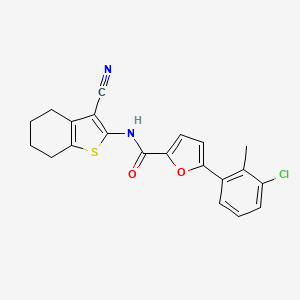
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone is a synthetic compound characterized by its unique structure, which includes both fluorinated and amino groups
Vorbereitungsmethoden
The synthesis of 1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the introduction of fluorine atoms and the formation of the pyrrolidine ring. Reaction conditions may vary, but common methods include:
Fluorination: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: Introduction of the amino group using ammonia or amine derivatives.
Cyclization: Formation of the pyrrolidine ring through cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to achieve the desired product.
Analyse Chemischer Reaktionen
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, temperature control, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes, receptors, and proteins. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to specific biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone: Similar structure but lacks the trifluoromethyl group, leading to different chemical and biological properties.
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoropropanone: Similar structure with an additional carbon atom, affecting its reactivity and applications.
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluorobutanone: Another similar compound with a longer carbon chain, influencing its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of fluorinated and amino groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C6H7F5N2O |
|---|---|
Molekulargewicht |
218.12 g/mol |
IUPAC-Name |
1-(4-amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H7F5N2O/c7-5(8)2-13(1-3(5)12)4(14)6(9,10)11/h3H,1-2,12H2 |
InChI-Schlüssel |
HDVZCTILFSGTQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1C(=O)C(F)(F)F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Amino-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B12452672.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide](/img/structure/B12452673.png)



![1-[(3-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B12452699.png)
![2-hydroxy-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide](/img/structure/B12452703.png)

![4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12452710.png)

![[2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12452719.png)
![Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12452720.png)
![N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide](/img/structure/B12452728.png)
![5-(3-Chlorophenyl)-2-{[(3-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B12452736.png)
